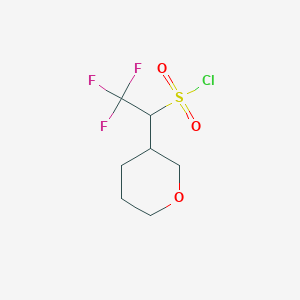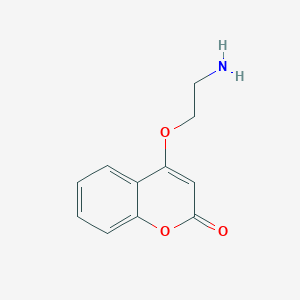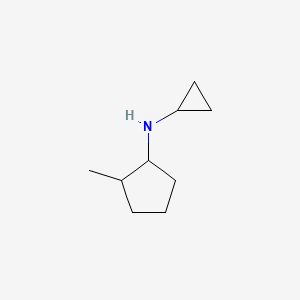
5-(1-aminocyclopropyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-aminocyclopropyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine is a compound of interest in various scientific fields due to its unique structural features and potential applications. This compound contains a cyclopropyl group, a triazole ring, and an amine group, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-aminocyclopropyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-aminocyclopropyl derivatives with triazole precursors in the presence of catalysts. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-(1-aminocyclopropyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine and triazole groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and catalyst presence.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5-(1-aminocyclopropyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(1-aminocyclopropyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The cyclopropyl and triazole groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-aminocyclopropane-1-carboxylic acid: A precursor to the plant hormone ethylene.
1-aminocyclopropylphosphonic acid: Known for its biological activity and applications in agriculture.
Uniqueness
5-(1-aminocyclopropyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine is unique due to its combination of a cyclopropyl group and a triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H13N5 |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
5-(1-aminocyclopropyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H13N5/c1-12(2)6-9-5(10-11-6)7(8)3-4-7/h3-4,8H2,1-2H3,(H,9,10,11) |
InChI Key |
PCUGIMKLSIFMEY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NNC(=N1)C2(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



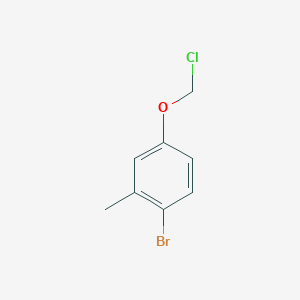
![Ethyl 6-cyclopropyl-3-formyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B15261726.png)

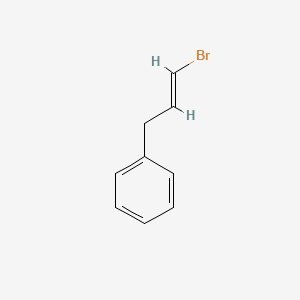
![N-[1-(5-Formylthiophen-3-yl)azetidin-3-yl]acetamide](/img/structure/B15261774.png)
![6-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B15261784.png)
![1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1H-pyrazole](/img/structure/B15261797.png)
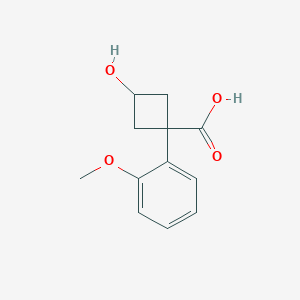
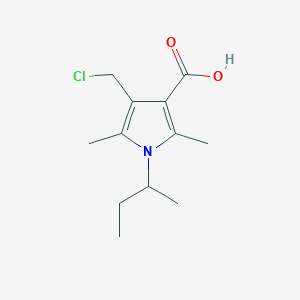
![4-Methoxy-2-[(pentan-2-yloxy)methyl]aniline](/img/structure/B15261808.png)
